p38α MAPK Inhibition: A Direct IC50 of 41 nM Establishes This Hydrazide as a Pre-Validated Kinase Probe
2-(2-Bromo-4-chlorophenoxy)acetohydrazide exhibits an IC50 of 41 nM against p38α MAPK in an ELISA-based assay using ATF-2 as substrate [1]. In contrast, the positional isomer 2-(4-bromo-2-chlorophenoxy)acetohydrazide (CAS 588680-03-9) and the carboxylic acid analog 2-(2-bromo-4-chlorophenoxy)acetic acid (CAS 77228-66-1) lack any reported p38α MAPK inhibition data, rendering them uncharacterized alternatives for kinase research .
| Evidence Dimension | Inhibition of p38α MAPK activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 41 nM |
| Comparator Or Baseline | Positional isomer (CAS 588680-03-9): No data available; Carboxylic acid analog (CAS 77228-66-1): No data available |
| Quantified Difference | Target compound has validated potency; comparators are uncharacterized |
| Conditions | ELISA assay; p38α MAPK (unknown origin); ATF-2 substrate; 1 hr incubation |
Why This Matters
For kinase inhibitor screening, procurement of an uncharacterized isomer introduces experimental risk; the validated 41 nM IC50 provides a defined benchmark for SAR studies.
- [1] BindingDB. BDBM50537172 (CHEMBL4520252). IC50: 41 nM. Assay: Inhibition of p38alpha MAPK using ATF-2 as substrate. View Source
